
3-Chloro-6-ethynylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-ethynylpyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom at the 3-position, an ethynyl group at the 6-position, and an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-ethynylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Halogenation: Introduction of a chlorine atom at the 3-position of the pyridine ring.
Ethynylation: Addition of an ethynyl group at the 6-position using reagents such as acetylene or ethynyl halides.
Amination: Introduction of an amino group at the 2-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize the production rate.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-ethynylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
3-Chloro-6-ethynylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-ethynylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The ethynyl group may play a crucial role in binding to active sites, while the amino group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-aminopyridine: Lacks the ethynyl group, making it less versatile in certain chemical reactions.
6-Ethynyl-2-aminopyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-6-methylpyridin-2-amine: Contains a methyl group instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness
3-Chloro-6-ethynylpyridin-2-amine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H5ClN2 |
|---|---|
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
3-chloro-6-ethynylpyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-4-6(8)7(9)10-5/h1,3-4H,(H2,9,10) |
Clé InChI |
NXNFPOVIQGGWAP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC(=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


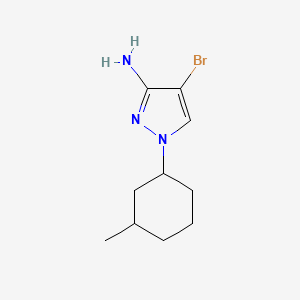
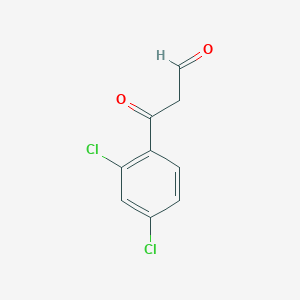

![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)

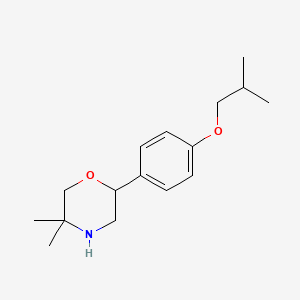
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
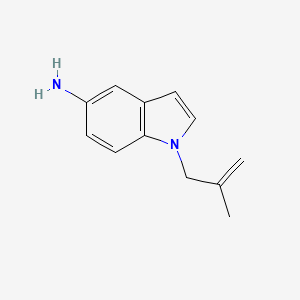
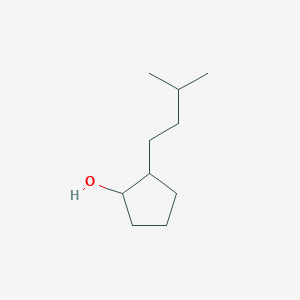


![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
